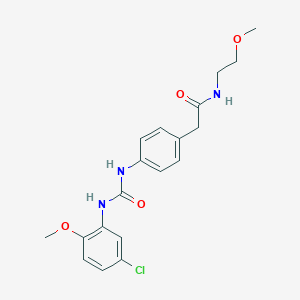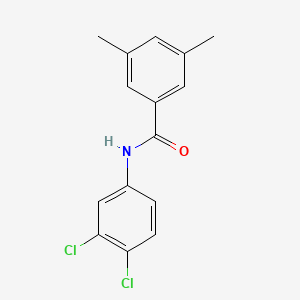
1,2-Dichloro-4-fluoro-3-nitrobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Dichloro-4-fluoro-3-nitrobenzene is an organic compound with the molecular formula C6H2Cl2FNO2 . It is used as an intermediate in the synthesis of agrochemicals .
Synthesis Analysis
The synthesis of this compound can be achieved through various methods. One such method involves the nitration of 1,2-dichlorobenzene, which mainly produces 1,2-dichloro-4-nitrobenzene, along with smaller amounts of the 3-nitro isomer . It can also be prepared by chlorination of 1-chloro-4-nitrobenzene .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of two chlorine atoms, one fluorine atom, and a nitro group attached to a benzene ring . The exact mass of the molecule is 208.9446619 g/mol .Chemical Reactions Analysis
The chloride groups in this compound are reactive towards nucleophiles . For instance, potassium fluoride can react with this compound to produce 2-chloro-1-fluoro-4-nitrobenzene, an intermediate in the production of herbicides .Physical and Chemical Properties Analysis
This compound has a molecular weight of 209.99 g/mol . Other computed properties include a topological polar surface area of 45.8 Ų and a complexity of 187 .科学的研究の応用
Molecular Interactions and Electron Attachment
Research on nitrobenzene derivatives, including those similar to 1,2-dichloro-4-fluoro-3-nitrobenzene, has focused on understanding the temporary anion states and dissociative electron attachment processes. Studies utilizing electron transmission spectroscopy (ETS), dissociative electron attachment spectroscopy (DEAS), and negative ion mass spectrometry (NIMS) have provided insights into the energies of electron attachment to π* molecular orbitals and the formation of long-lived negative ions (NIs). These findings are crucial for the comprehension of molecular interactions at the electronic level, offering a deeper understanding of the reactivity and stability of such compounds (Asfandiarov et al., 2007).
Synthesis and Characterization
The synthesis and characterization of derivatives and compounds related to this compound have been extensively explored. For instance, the catalytic synthesis of 1,2-dichloro-4-nitrobenzene, which shares structural similarities with the compound of interest, demonstrates the efficiency of using a tower reactor for its preparation, achieving higher yields compared to traditional flask reactors. This research not only underscores the importance of innovative reactor designs in chemical synthesis but also contributes to the optimization of production processes for related compounds (Hui-ping, 2005).
Chemical Reactions and Transformations
The study of reactions and transformations involving this compound and its analogs is a critical area of research that informs on the compound's reactivity and potential applications in organic synthesis. Investigations into the mechanisms of replacement of the nitro group and fluorine atom in meta-substituted nitrobenzenes have shed light on the relative mobilities of these substituents. Understanding these mechanisms is vital for designing targeted chemical reactions and synthesizing novel compounds with desired properties (Khalfina & Vlasov, 2005).
Vibrational Spectroscopy and Molecular Structure
The molecular structure and vibrational spectra of compounds like this compound have been analyzed using computational methods and spectroscopic techniques. These studies provide valuable information on the compound's electronic structure, including HOMO and LUMO energies, and offer insights into its chemical shifts through NMR studies. Such research is essential for understanding the physical and chemical properties of the compound, which can influence its applications in material science, pharmaceuticals, and chemical synthesis (Krishnakumar, Barathi, & Mathammal, 2012).
Safety and Hazards
作用機序
Target of Action
The primary target of 1,2-Dichloro-4-fluoro-3-nitrobenzene is the benzene ring in organic compounds . The benzene ring is a crucial component of many organic compounds and plays a significant role in their chemical behavior .
Mode of Action
This compound interacts with its targets through a process known as electrophilic aromatic substitution . In the first step of this process, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
The action of this compound affects the biochemical pathways involved in the synthesis of agrochemicals . The compound is an intermediate in these pathways and its interaction with the benzene ring can lead to the production of various agrochemicals .
Pharmacokinetics
The compound’s solubility in organic solvents suggests that it may have good bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its role as an intermediate in the synthesis of agrochemicals . The compound’s interaction with the benzene ring can lead to the production of various agrochemicals, which can have various effects at the molecular and cellular level .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the temperature at which the compound is stored can affect its stability . Additionally, the presence of other chemicals in the environment can influence the compound’s efficacy and mode of action .
特性
IUPAC Name |
1,2-dichloro-4-fluoro-3-nitrobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl2FNO2/c7-3-1-2-4(9)6(5(3)8)10(11)12/h1-2H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPHVCFRWQIJBAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)[N+](=O)[O-])Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl2FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.99 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
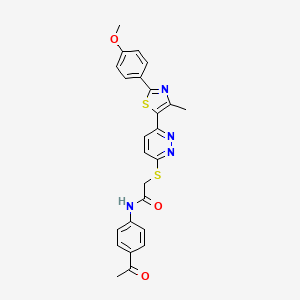
![Ethyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]butanoate](/img/structure/B2613617.png)
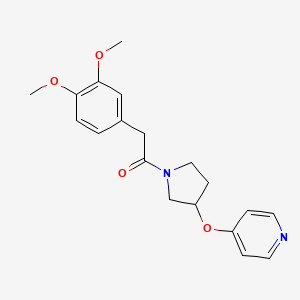
![3-(4-cyclohexylpiperazine-1-carbonyl)-7-methyl-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one](/img/structure/B2613619.png)
![N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-2-(naphthalen-2-yl)acetamide](/img/structure/B2613621.png)
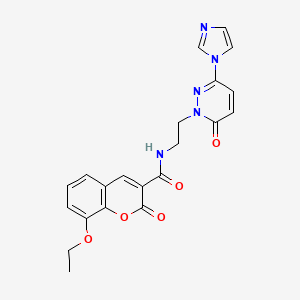
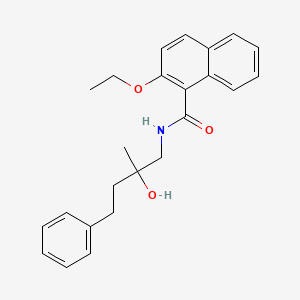
![6-Bromo-3-[4-(4-methylphenyl)piperazine-1-carbonyl]chromen-2-one](/img/structure/B2613627.png)
![1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(3-chlorophenyl)propan-1-one](/img/structure/B2613628.png)
![N'-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-[3-(dimethylamino)propyl]oxamide](/img/structure/B2613630.png)

![N-[2-Nitro-4-(trifluoromethyl)phenyl]-1,3-propanediamine hydrochloride](/img/no-structure.png)
